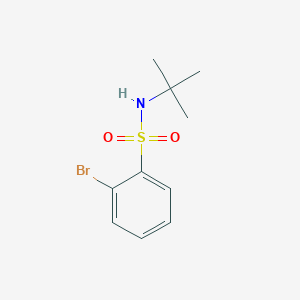

2-bromo-N-tert-butylbenzenesulfonamide

Übersicht

Beschreibung

2-Bromo-N-tert-butylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-tert-butylbenzenesulfonamide typically involves the bromination of N-tert-butylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Reduction Reactions: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-tert-butylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-N-tert-butylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-N-methylbenzenesulfonamide: Contains a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.

2-Bromo-N-ethylbenzenesulfonamide: Contains an ethyl group, which also influences its chemical behavior.

Uniqueness

2-Bromo-N-tert-butylbenzenesulfonamide is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, affecting its overall reactivity and selectivity in chemical reactions .

Biologische Aktivität

2-Bromo-N-tert-butylbenzenesulfonamide (CAS Number: 138733-50-3) is an organic compound that belongs to the class of benzenesulfonamides. It features a sulfonamide group attached to a benzene ring, with a bromine atom and a tert-butyl group contributing to its unique properties. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C10H14BrNO2S

- Molecular Weight : 292.19 g/mol

The structure of this compound allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions. The presence of the bromine atom enhances its reactivity, while the tert-butyl group provides steric hindrance that influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, while the bromine atom can engage in halogen bonding, which may enhance binding affinity and selectivity.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes by covalently binding to active sites or blocking substrate access. For example, it has been used in studies focusing on enzyme inhibition related to inflammatory pathways, particularly those involving NF-κB signaling .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory responses. For instance, it was shown to prolong NF-κB activation when used as a co-adjuvant in murine vaccination studies, indicating potential use in enhancing immune responses .

- Structure-Activity Relationship (SAR) : SAR studies have identified key substituents on the phenyl rings that influence biological activity. Compounds structurally similar to this compound were screened for their ability to activate NF-κB and ISRE pathways, revealing insights into how modifications affect potency .

- Therapeutic Applications : The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate immune responses and inhibit pro-inflammatory pathways. Its role as an intermediate in synthesizing pharmaceuticals further underscores its significance in medicinal chemistry.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-tert-butylbenzenesulfonamide | Lacks bromine; less reactive | Lower enzyme inhibition |

| 2-Bromo-N-methylbenzenesulfonamide | Contains methyl instead of tert-butyl; affects sterics | Moderate enzyme inhibition |

| 2-Bromo-N-phenylbenzenesulfonamide | Contains phenyl group; alters electronic properties | Variable activity based on structure |

Case Studies

A notable case study involved using this compound as a co-adjuvant alongside monophosphoryl lipid A (MPLA) in murine models. This combination resulted in significantly enhanced antigen-specific immunoglobulin responses compared to MPLA alone, demonstrating the compound's potential to modulate immune responses effectively .

Eigenschaften

IUPAC Name |

2-bromo-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQGWGSNHQLIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406591 | |

| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138733-50-3 | |

| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.